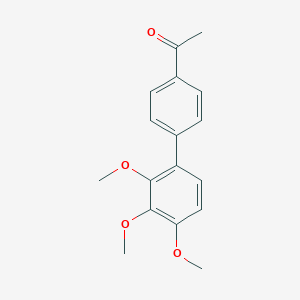

2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

132491-63-5 |

|---|---|

Molecular Formula |

C17H18O4 |

Molecular Weight |

286.32 g/mol |

IUPAC Name |

1-[4-(2,3,4-trimethoxyphenyl)phenyl]ethanone |

InChI |

InChI=1S/C17H18O4/c1-11(18)12-5-7-13(8-6-12)14-9-10-15(19-2)17(21-4)16(14)20-3/h5-10H,1-4H3 |

InChI Key |

LUYOBCHXTGJCAP-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)C2=C(C(=C(C=C2)OC)OC)OC |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=C(C(=C(C=C2)OC)OC)OC |

Other CAS No. |

132491-63-5 |

Synonyms |

2,3,4-TABP 2,3,4-trimethoxy-4'-acetyl-1,1'-biphenyl |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis of 2,3,4 Trimethoxy 4 Acetyl 1,1 Biphenyl

Intramolecular Interactions and Their Influence on Conformation:Without experimental or computational data, any discussion of the intramolecular forces, such as hydrogen bonding or steric hindrance, and their effect on the molecule's three-dimensional shape would be purely speculative.

Until dedicated synthesis and analysis of 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl are undertaken and the results published, a scientifically accurate and detailed article on its structural and conformational characteristics cannot be generated.

Structure Activity Relationship Sar Investigations of 2,3,4 Trimethoxy 4 Acetyl 1,1 Biphenyl and Its Analogues

Rational Design and Synthesis of Biphenyl (B1667301) Analogues for SAR Probing

The rational design of analogues of 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl is guided by the goal of systematically exploring the chemical space around this core structure to identify key features for biological activity and to optimize properties such as potency and bioavailability. nih.gov The design strategy often involves modifying the substitution patterns on both phenyl rings (referred to as the A and B rings) and altering the linkage between them. nih.govnih.gov For instance, in the design of novel tubulin inhibitors, a common strategy is to prepare series of compounds where substituents on the biphenyl core are varied to probe interactions with the target protein. nih.gov

A primary consideration in the design process is the torsional angle between the two phenyl rings, which is heavily influenced by the substituents at the ortho positions (2, 2', 6, and 6'). nih.gov Steric hindrance between bulky groups at these positions can force the rings out of a planar conformation, which can be crucial for fitting into a specific receptor or enzyme active site. nih.gov The synthesis of these unsymmetrical biphenyls is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a highly efficient and widely applicable method. nih.govrsc.org This reaction involves the coupling of an arylboronic acid with an aryl halide. For the synthesis of a library of biphenyl analogues, this method allows for the flexible combination of different substituted phenyl rings. nih.gov

Alternative synthetic strategies include the Wurtz-Fittig and Ullmann reactions, though the Suzuki coupling often offers milder conditions and greater functional group tolerance. rsc.org To overcome challenges like poor aqueous solubility, which can limit in vivo applications, rational design may incorporate the introduction of polar or ionizable groups into the structure. nih.gov Another design approach is the replacement of one of the phenyl rings or the direct C-C bond with bioisosteres, such as thiazoles or ether linkages, to explore different spatial arrangements and electronic properties while maintaining key binding interactions. nih.govnih.gov

Influence of Substituent Variations on Molecular Recognition

The nature and position of substituents on the biphenyl rings of this compound and its analogues have a profound impact on their interaction with biological targets. SAR studies reveal that even minor changes can lead to significant shifts in potency and selectivity. The substituents influence the molecule's electronic properties (through inductive and resonance effects), lipophilicity, and stereochemistry. researchgate.netwikipedia.org

Electron-donating groups (EDGs), such as the methoxy (B1213986) groups on the A-ring of the parent compound, and electron-withdrawing groups (EWGs), like the acetyl group on the B-ring, modulate the electron density of the aromatic system. wikipedia.orgacs.org This affects non-covalent interactions like π-π stacking and hydrogen bonding with protein residues. researchgate.net For many biphenyl derivatives targeting cancer cells, the presence of bulky substituents at the 2 and 2' positions is a critical determinant of activity. nih.gov This is thought to force the biphenyl system into a twisted conformation that is optimal for binding to the target, such as the colchicine (B1669291) binding site of tubulin. nih.gov

The following table summarizes the general influence of substituent variations on the biphenyl scaffold based on findings from related series of compounds.

| Position of Variation | Type of Substituent | General Effect on Activity | Reference |

| Ring A (Trimethoxy Ring) | Methoxy/Methylenedioxy Pattern | Variations in the pattern can have a moderate impact on potency. | nih.gov |

| Ring A (Trimethoxy Ring) | Replacement with more polar groups (e.g., OH, NH2) | Can improve aqueous solubility and may introduce new hydrogen bonding opportunities. | nih.gov |

| Ring B (Acetyl-phenyl Ring) | Acetyl Group (or other EWG) | The presence of an EWG can be crucial for interaction. The acetyl group can act as a hydrogen bond acceptor. | nih.gov |

| Ring B (Acetyl-phenyl Ring) | Halogens (e.g., F, Cl, Br) | Can increase lipophilicity and potency; electronegativity can enhance binding interactions. | acs.orgmdpi.com |

| Ortho positions (2, 2', 6, 6') | Bulky Groups | Crucial for inducing a specific torsional angle between the rings, which is often necessary for high potency. | nih.gov |

For example, studies on other biphenyl systems have shown that replacing a phenyl ring with a different heterocycle, like a furan (B31954) or thiophene, often leads to a decline in anticancer activity, highlighting the importance of the specific biphenyl arrangement. acs.org Similarly, the introduction of hydroxyl (-OH) or amino (-NH2) groups can provide new hydrogen bond donor/acceptor sites, potentially increasing binding affinity and improving solubility. nih.gov

Comparative SAR Analysis with Colchicine and its Structurally Related Analogues

Many biphenyl compounds, including analogues of this compound, are designed as antimitotic agents that target the colchicine binding site on β-tubulin. nih.govnih.gov Colchicine itself is a natural product characterized by a trimethoxyphenyl ring (A-ring) and a tropolone (B20159) ring (C-ring). The trimethoxyphenyl ring of colchicine is a key pharmacophoric element that anchors the molecule in a hydrophobic pocket of tubulin.

The 2,3,4-trimethoxyphenyl ring of the biphenyl compound is designed to mimic the 3,4,5-trimethoxyphenyl A-ring of colchicine. This moiety is crucial for binding in both classes of compounds. The key differences lie in the second ring system. While colchicine has a complex, fused tropolone ring system, the biphenyl inhibitors possess a more synthetically accessible substituted phenyl ring (the B-ring).

SAR studies on colchicine analogues have shown that the trimethoxyphenyl ring is essential for activity. An analogue of colchicine, trimethylcolchicinic acid (TMCA), which retains the core structure but has modifications, shows different efficacy and toxicity profiles, underscoring the sensitivity of the target to structural changes. nih.gov

In comparative analyses, biphenyl inhibitors like combretastatin (B1194345) A-4 (which has a trimethoxyphenyl ring linked to a second substituted phenyl ring by a cis-alkene bridge) show potent tubulin polymerization inhibition. nih.gov The biphenyl core of this compound acts as a more rigid linker compared to the alkene in combretastatin A-4. The SAR of these biphenyls often revolves around optimizing the substitution on the second phenyl ring (the B-ring) to establish favorable interactions within the colchicine binding site, analogous to how colchicine's C-ring interacts with the protein. The acetyl group at the 4'-position likely engages in polar interactions, possibly with residues like Asn258 or Thr353 in the β-tubulin subunit, mimicking interactions made by the tropolone oxygen atoms of colchicine.

Identification of Pharmacophoric Elements for Biological Target Interaction

Pharmacophore modeling is a powerful tool used to distill the essential structural features required for a molecule to bind to a specific biological target. For biphenyl inhibitors targeting the colchicine site of tubulin, several key pharmacophoric elements have been identified through computational and experimental studies. nih.govnih.gov These elements represent the crucial interaction points between the ligand and the protein.

A typical pharmacophore model for a colchicine-site inhibitor includes:

One or more Aromatic Rings: These form hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket, such as Tyr224. nih.gov The two phenyl rings of the biphenyl scaffold fulfill this requirement.

Hydrogen Bond Acceptors (HBA): These features are critical for anchoring the molecule. The methoxy groups on the A-ring and the carbonyl oxygen of the acetyl group on the B-ring of this compound serve as potent HBAs. nih.govnih.gov

Hydrogen Bond Donors (HBD): While the parent compound lacks a strong HBD, analogues can be designed to include groups like -OH or -NH2 to probe for potential hydrogen bond donor interactions within the site. nih.gov

Hydrophobic Features: The phenyl rings themselves and any alkyl substituents contribute to hydrophobic interactions, which are significant drivers of binding in the largely nonpolar colchicine pocket. nih.gov

Based on these models, the pharmacophoric elements of this compound can be mapped as follows:

A-Ring (2,3,4-Trimethoxyphenyl): This ring system acts as a crucial hydrophobic feature and its three methoxy groups serve as hydrogen bond acceptors. It is designed to occupy the same sub-pocket as the trimethoxyphenyl ring of colchicine.

B-Ring (4'-acetylphenyl): This second aromatic ring provides another hydrophobic region. The acetyl group at the para-position is a key interaction point, with its carbonyl oxygen acting as a strong hydrogen bond acceptor. Its position is critical for orienting the molecule correctly within the binding site.

Biphenyl Linkage: The C-C bond between the two rings dictates their relative orientation. The inherent twist of the biphenyl system is a critical pharmacophoric feature, ensuring the two rings are positioned at the correct angle and distance to interact with different parts of the binding site simultaneously. nih.gov

These elements collectively define the molecule's ability to fit within the colchicine binding site and disrupt microtubule dynamics, leading to its biological effect.

Molecular Mechanism of Action: Interaction with Tubulin and Microtubule Dynamics

Binding Kinetics and Thermodynamic Characterization with Tubulin

The binding of 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl, also referred to in literature as TKB, to tubulin has been characterized as a two-step process, similar to that of colchicine (B1669291). acs.org This process involves a rapid initial reversible binding, followed by a slower isomerization of the tubulin-ligand complex. acs.org The kinetics of this interaction were determined using fluorescence stopped-flow measurements, which showed a monophasic increase in fluorescence upon binding, indicating that the compound does not differentiate between tubulin isoforms. acs.org

The binding process can be represented as: T + L ⇌ TL1 → TL2 Where T is tubulin, L is the ligand (TKB), TL1 is the initial low-affinity complex, and TL2 is the final high-affinity complex.

At 25 °C, the kinetic and thermodynamic parameters for the binding of this compound to tubulin have been determined. acs.org The initial binding affinity (K₁) was found to be 8300 ± 900 M⁻¹, and the rate constant for the subsequent isomerization step (k₂) was 3.0 ± 0.2 s⁻¹. acs.org The dissociation kinetics, studied through displacement experiments, revealed a rate constant for the reverse isomerization (k₋₂) of 0.093 ± 0.009 s⁻¹ at 25 °C. acs.org

Thermodynamic analysis based on the temperature dependence of the binding provided further insights. The reaction enthalpy change for the initial binding (ΔH°₁) was determined to be -40 ± 14 kJ·mol⁻¹. acs.org The activation energy for the forward isomerization step was 101 ± 10 kJ·mol⁻¹, while the activation energy for the backward isomerization was 79 ± 5 kJ·mol⁻¹. acs.org

| Parameter | Value | Description |

|---|---|---|

| K₁ (M⁻¹) | 8300 ± 900 | Equilibrium constant for the initial fast reversible binding step. |

| k₂ (s⁻¹) | 3.0 ± 0.2 | Rate constant for the forward isomerization of the initial complex. |

| k₋₂ (s⁻¹) | 0.093 ± 0.009 | Rate constant for the reverse isomerization of the final complex. |

| ΔH°₁ (kJ·mol⁻¹) | -40 ± 14 | Reaction enthalpy change for the initial binding step. |

| Activation Energy (k₂) (kJ·mol⁻¹) | 101 ± 10 | Activation energy for the forward isomerization step. |

| Activation Energy (k₋₂) (kJ·mol⁻¹) | 79 ± 5 | Activation energy for the backward isomerization of the complex. |

Substoichiometric and Stoichiometric Inhibition of Microtubule Assembly

As an analogue of colchicine, this compound is understood to act as a substoichiometric inhibitor of microtubule assembly. Substoichiometric inhibition occurs when only a small fraction of the total tubulin pool needs to be bound by the inhibitor to significantly disrupt microtubule polymerization. This high efficacy is characteristic of agents that bind to the colchicine site. By forming a high-affinity, slowly-reversible complex with a small population of tubulin dimers, these modified dimers can then co-polymerize into the growing end of a microtubule. The incorporation of this "poisoned" subunit disrupts the lattice structure, blocking further addition of normal tubulin dimers and promoting a switch from elongation to shortening (a catastrophe).

In contrast, stoichiometric inhibition would require the inhibitor to bind to a much larger fraction of the available tubulin dimers, essentially sequestering them from the pool available for polymerization. The high affinity and specific binding mechanism of this compound are consistent with a substoichiometric mode of action.

Allosteric Modulation of Tubulin Conformation and Polymerization

The binding site for this compound on tubulin is the colchicine domain, which is an allosteric site. acs.org An allosteric modulator is a ligand that binds to a site on a protein that is distinct from the primary functional site (in this case, the sites for GTP binding and longitudinal tubulin-tubulin interactions) and modifies the protein's activity. nih.gov

Ligand-Induced Changes in Protein Structure and Function

The binding of this compound directly triggers a change in the tertiary and quaternary structure of the tubulin heterodimer. The two-step binding mechanism, with an initial rapid equilibrium followed by a slower isomerization, is strong evidence of a ligand-induced conformational change. acs.org This isomerization represents the tubulin molecule shifting into a different, more stable conformation in the presence of the bound ligand.

This structural alteration has profound functional consequences. The induced conformation is thought to introduce a bend or kink into the tubulin dimer, which physically prevents its proper alignment and incorporation into the straight protofilaments that form the microtubule wall. Consequently, the primary function of tubulin—to polymerize into dynamic microtubules—is inhibited. This disruption of microtubule dynamics interferes with the formation and function of the mitotic spindle, leading to cell cycle arrest.

Computational Chemistry and Theoretical Modeling of 2,3,4 Trimethoxy 4 Acetyl 1,1 Biphenyl

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT Studies)

These calculations yield a wealth of information about the molecule's reactivity and stability. Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, DFT is used to generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl, the MEP would likely show negative potential around the oxygen atoms of the methoxy (B1213986) and acetyl groups, indicating sites prone to electrophilic attack, and positive potential around the hydrogen atoms.

Table 1: Hypothetical Quantum Chemical Parameters for this compound Calculated via DFT

| Parameter | Hypothetical Value | Significance |

| Total Energy | -1057.2 Hartree | Thermodynamic stability of the molecule. |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates chemical reactivity and stability; a larger gap implies higher stability. researchgate.net |

| Dipole Moment | 3.5 Debye | Measure of the molecule's overall polarity. |

| Dihedral Angle | ~55° | Torsion angle between the two phenyl rings, affecting steric hindrance and electronic conjugation. |

Molecular Docking Simulations for Ligand-Protein Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). scivisionpub.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action.

For this compound, a molecular docking study would involve selecting a relevant protein target. For instance, based on the activities of other biphenyl (B1667301) compounds, a target could be an enzyme like cytochrome P450 or a kinase. scivisionpub.com The simulation would then place the biphenyl compound into the protein's active site in various possible conformations, calculating the binding affinity (or docking score) for each pose.

The results would identify the most stable binding mode and the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-protein complex. For example, the acetyl group's oxygen could act as a hydrogen bond acceptor, while the biphenyl rings could engage in π-π stacking with aromatic amino acid residues like tyrosine or phenylalanine in the active site.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Result | Details |

| Target Protein | Example Kinase (PDB ID: XXXX) | A hypothetical protein target for demonstration. |

| Docking Score | -8.5 kcal/mol | A lower score indicates a higher predicted binding affinity. |

| Hydrogen Bonds | 2 | Oxygen of the acetyl group with the backbone NH of Valine-84; Oxygen of the 2-methoxy group with the side chain of Lysine-33. |

| Hydrophobic Interactions | 5 | Phenyl rings interacting with Leucine-132, Alanine-31, and Isoleucine-145. |

| π-π Stacking | 1 | One phenyl ring stacking with the aromatic ring of Tyrosine-86. |

Molecular Dynamics Simulations to Elucidate Binding Pathways and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations apply Newton's laws of motion to the atoms in the system, allowing researchers to observe the molecule's flexibility and the stability of the ligand-protein complex in a simulated physiological environment.

An MD simulation of the this compound-protein complex (obtained from docking) would track the atomic movements over nanoseconds. The analysis of the MD trajectory would reveal:

Binding Stability: By calculating the root-mean-square deviation (RMSD) of the ligand and protein over time, one can assess if the ligand remains stably bound in the active site.

Conformational Changes: MD can show how the protein and ligand adapt their shapes to achieve an optimal fit.

Role of Water Molecules: It can highlight the role of water molecules in mediating ligand-protein interactions.

Binding Free Energy: Advanced calculations on the MD trajectory can provide a more accurate estimation of the binding free energy.

These simulations provide a deeper understanding of the binding event, complementing the predictions from molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. To develop a QSAR model for this compound, one would first need a dataset of structurally similar biphenyl derivatives with experimentally measured biological activity against a specific target.

The process involves:

Data Collection: Assembling a series of biphenyl compounds and their corresponding biological activities (e.g., IC₅₀ values).

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that correlates the descriptors with the biological activity.

Model Validation: The model's predictive power is rigorously tested using internal and external validation sets.

Once validated, this QSAR model could predict the biological activity of new or untested compounds, including this compound, based solely on its calculated descriptors. This allows for the rapid screening of virtual libraries of compounds and the rational design of more potent analogues.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis requires a solved crystal structure, which could be obtained experimentally via X-ray crystallography or predicted computationally. The Hirshfeld surface is a 3D surface defined around a molecule in a crystal, partitioning the crystal space into regions belonging to each molecule.

By mapping properties like dnorm (a normalized contact distance) onto this surface, one can identify specific intermolecular contacts. Red spots on the dnorm map indicate close contacts (like strong hydrogen bonds), while blue regions represent weaker or longer-range interactions.

Table 3: Exemplary Hirshfeld Surface Analysis Summary for Crystalline this compound

| Intermolecular Contact Type | Percentage Contribution to Hirshfeld Surface | Description |

| H···H | 55% | Represents interactions between hydrogen atoms, typically the most abundant contact type. |

| C···H / H···C | 25% | van der Waals interactions involving carbon and hydrogen atoms, significant for packing. |

| O···H / H···O | 18% | Indicates the presence of hydrogen bonds (e.g., C-H···O), crucial for structural stability. |

| C···C | 1.5% | Suggests potential π-π stacking interactions between phenyl rings. |

| Other | 0.5% | Minor contributions from other contact types. |

Synthetic Precursors and Key Intermediate Compounds for 2,3,4 Trimethoxy 4 Acetyl 1,1 Biphenyl Synthesis

Role of Chalcone (B49325) Derivatives as Synthetic Building Blocks

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are α,β-unsaturated ketones that serve as versatile precursors in the synthesis of numerous heterocyclic and polyphenolic compounds, including flavonoids. scienceopen.comacs.orgnih.gov They are typically synthesized through a base-catalyzed Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde. nih.govyoutube.com While not a direct precursor in a single-step coupling to form the target biphenyl (B1667301), chalcones can be part of a multi-step pathway.

A plausible, albeit less direct, route involving a chalcone intermediate for the synthesis of the target compound could involve the initial synthesis of a chalcone, which is then chemically modified and cyclized. For instance, a chalcone bearing appropriate functional groups could undergo intramolecular cyclization or an oxidative aromatization reaction to form a biphenyl ring system. However, this is generally a more complex approach compared to modern cross-coupling methods.

The primary utility of chalcones lies in their established role as building blocks for a wide array of biologically active molecules. nih.govfigshare.comresearchgate.net Research has demonstrated the synthesis of various biphenyl chalcone derivatives, highlighting the chemical compatibility of these two important structural motifs. nih.govfigshare.com

Other Versatile Precursors in Biphenyl Scaffold Construction

Modern synthetic organic chemistry offers highly efficient and versatile methods for the construction of biphenyl scaffolds, which are more direct than pathways involving chalcone cyclization. nih.gov The most prominent among these are palladium-catalyzed cross-coupling reactions. nih.govorgsyn.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a powerful and widely used method for creating carbon-carbon bonds between aryl groups. nih.govgre.ac.uk This reaction typically involves the coupling of an arylboronic acid or its ester with an aryl halide (or triflate) in the presence of a palladium catalyst and a base. acs.orgresearchgate.net

To synthesize 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl, two primary Suzuki coupling strategies are possible:

Strategy A: Reacting 2,3,4-trimethoxyphenylboronic acid with 1-(4-halophenyl)ethan-1-one (e.g., 4'-bromoacetophenone (B126571) or 4'-iodoacetophenone).

Strategy B: Reacting (4-acetylphenyl)boronic acid with a 1-halo-2,3,4-trimethoxybenzene (e.g., 1-bromo-2,3,4-trimethoxybenzene).

The Suzuki reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents. nih.govmdpi.com

Other Cross-Coupling Methods: While Suzuki coupling is often the method of choice, other reactions can also be employed for biphenyl synthesis:

Negishi Coupling: This involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. For this specific target, one would react an arylzinc halide (e.g., (2,3,4-trimethoxyphenyl)zinc chloride) with an aryl halide (e.g., 4'-bromoacetophenone). orgsyn.org

Grignard Reagent Based Coupling: Grignard reagents (organomagnesium halides) can be used to form biphenyls. libretexts.orgacs.org This can occur through the coupling of a Grignard reagent (e.g., (2,3,4-trimethoxyphenyl)magnesium bromide) with an aryl halide in the presence of a suitable catalyst, or through the homocoupling of the Grignard reagent itself. acs.orgjustia.com However, side reactions, such as the formation of homocoupled byproducts like biphenyl from unreacted bromobenzene (B47551) and the Grignard reagent, can be a limitation. libretexts.orgyoutube.com

The selection of the specific precursors for these reactions is crucial for achieving a high yield of the desired unsymmetrically substituted biphenyl.

Data on Key Precursors

Below are tables detailing the common precursors that could be utilized in the synthesis of this compound via cross-coupling reactions.

Table 1: Boronic Acid Precursors

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| 2,3,4-Trimethoxyphenylboronic acid | C₉H₁₃BO₅ | Provides the 2,3,4-trimethoxyphenyl moiety |

| (4-Acetylphenyl)boronic acid | C₈H₉BO₃ | Provides the 4-acetylphenyl moiety |

Table 2: Aryl Halide Precursors

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| 4'-Bromoacetophenone | C₈H₇BrO | Provides the 4-acetylphenyl moiety |

| 4'-Iodoacetophenone | C₈H₇IO | Provides the 4-acetylphenyl moiety |

| 1-Bromo-2,3,4-trimethoxybenzene | C₉H₁₁BrO₃ | Provides the 2,3,4-trimethoxyphenyl moiety |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.